molecular formula C5Cl2F2N4 B100479 4-Azido-3,5-dichloro-2,6-difluoropyridine CAS No. 17723-18-1

4-Azido-3,5-dichloro-2,6-difluoropyridine

Cat. No. B100479
CAS RN: 17723-18-1
M. Wt: 224.98 g/mol
InChI Key: LOQZCKVLOIUGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-3,5-dichloro-2,6-difluoropyridine is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a pyridine ring and several halogen atoms. This compound has attracted significant attention due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 4-Azido-3,5-dichloro-2,6-difluoropyridine is not fully understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amino acids or nucleic acids. The resulting products can then be used for various applications such as protein labeling or DNA sequencing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Azido-3,5-dichloro-2,6-difluoropyridine are not well studied. However, it is known that the compound can react with various biomolecules such as proteins and nucleic acids. This can potentially lead to changes in their structure and function, which may have implications in various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Azido-3,5-dichloro-2,6-difluoropyridine is its versatility as a reagent for various chemical reactions. It can be used for the synthesis of various compounds and for labeling biomolecules. However, the compound can be hazardous and requires careful handling. It is also relatively expensive, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research involving 4-Azido-3,5-dichloro-2,6-difluoropyridine. One area of interest is the development of new synthetic methods for the compound, which may improve its efficiency and reduce its cost. Another area of interest is the study of its biochemical and physiological effects, which may provide insights into its potential applications in various fields of research. Additionally, the compound may be used for the development of new drugs or diagnostic tools.

Synthesis Methods

The synthesis of 4-Azido-3,5-dichloro-2,6-difluoropyridine is a complex process that involves several steps. One of the most common methods involves the reaction of 3,5-dichloro-2,6-difluoropyridine with sodium azide in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-Azido-3,5-dichloro-2,6-difluoropyridine has been extensively used in scientific research as a versatile reagent for various chemical reactions. It has been used as a precursor for the synthesis of various compounds such as pyridine derivatives, heterocyclic compounds, and fluorinated compounds. It has also been used as a labeling reagent for the detection of proteins and nucleic acids.

properties

CAS RN

17723-18-1

Product Name

4-Azido-3,5-dichloro-2,6-difluoropyridine

Molecular Formula

C5Cl2F2N4

Molecular Weight

224.98 g/mol

IUPAC Name

4-azido-3,5-dichloro-2,6-difluoropyridine

InChI

InChI=1S/C5Cl2F2N4/c6-1-3(12-13-10)2(7)5(9)11-4(1)8

InChI Key

LOQZCKVLOIUGKW-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1Cl)F)F)Cl)N=[N+]=[N-]

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)Cl)N=[N+]=[N-]

Other CAS RN

17723-18-1

synonyms

4-azido-3,5-dichloro-2,6-difluoropyridine
ADDFP

Origin of Product

United States

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